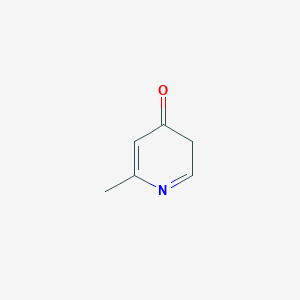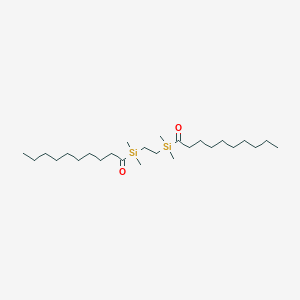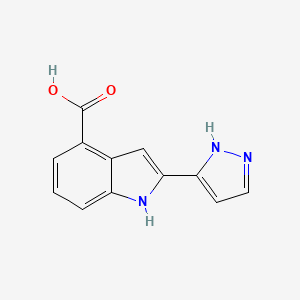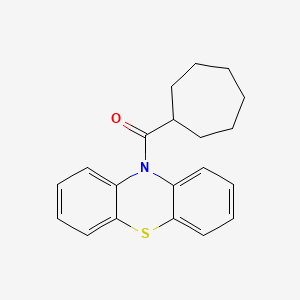
H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH is a peptide consisting of nine amino acids: Tyrosine, Leucine, Glycine, Alanine, Threonine, Leucine, Lysine, Glycine, and Valine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:
Deprotection: Removing the protecting group from the amino acid attached to the resin.
Coupling: Adding the next amino acid in the sequence, which is protected at its amino group.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
In industrial settings, the production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines follow the same principles as SPPS but are optimized for high throughput and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like Tyrosine and Methionine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Various alkylating agents for modifying side chains.
Major Products
The products of these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of Tyrosine can lead to dityrosine formation, while reduction of disulfide bonds yields free cysteine residues.
Aplicaciones Científicas De Investigación
Peptides like H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH have numerous applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying peptide synthesis techniques.
Biology: Serve as models for studying protein structure and function, enzyme-substrate interactions, and cell signaling pathways.
Medicine: Investigated for their therapeutic potential in treating diseases, including as drug candidates for conditions like diabetes and cancer.
Industry: Utilized in the development of biomaterials, cosmetics, and as additives in various products.
Mecanismo De Acción
The mechanism of action of peptides depends on their specific sequence and structure. Generally, they exert their effects by interacting with molecular targets such as:
Receptors: Binding to cell surface receptors to trigger signaling pathways.
Enzymes: Acting as substrates or inhibitors of enzymatic reactions.
Ion channels: Modulating the activity of ion channels to influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: A longer peptide with different biological activities.
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2:
Uniqueness
The uniqueness of H-Tyr-Leu-Gly-Ala-Thr-Leu-Lys-Gly-Val-OH lies in its specific sequence, which determines its structure and function
Propiedades
Número CAS |
852243-42-6 |
|---|---|
Fórmula molecular |
C43H72N10O12 |
Peso molecular |
921.1 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C43H72N10O12/c1-22(2)17-31(50-38(59)29(45)19-27-12-14-28(55)15-13-27)40(61)47-20-33(56)48-25(7)37(58)53-36(26(8)54)42(63)51-32(18-23(3)4)41(62)49-30(11-9-10-16-44)39(60)46-21-34(57)52-35(24(5)6)43(64)65/h12-15,22-26,29-32,35-36,54-55H,9-11,16-21,44-45H2,1-8H3,(H,46,60)(H,47,61)(H,48,56)(H,49,62)(H,50,59)(H,51,63)(H,52,57)(H,53,58)(H,64,65)/t25-,26+,29-,30-,31-,32-,35-,36-/m0/s1 |
Clave InChI |
WKUGEDKMHJYMIA-JHMOKGARSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-{[4-(Pyrrolidin-1-yl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14204067.png)
![N-(4-{[2-(4-Nitrobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204070.png)




![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)

![(4S)-4-Ethyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14204109.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
